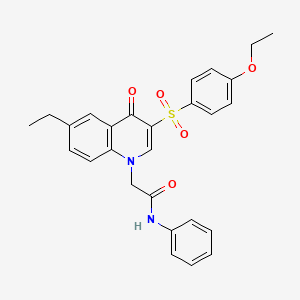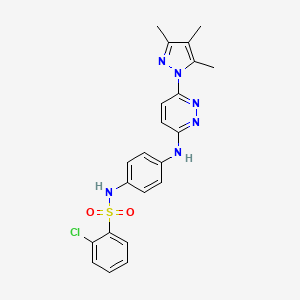
1-Acetyl-4-(2-hydroxy-3-piperidylpropoxy)-3-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4-(2-hydroxy-3-piperidylpropoxy)-3-methoxybenzene, also known as AHPP, is a synthetic compound that belongs to the class of opioid receptor agonists. It was first synthesized in the mid-1980s and has been studied extensively for its potential use in pain management and addiction treatment.
科学的研究の応用
Metabolism and Pharmacokinetics
Research on compounds with structural similarities to "1-Acetyl-4-(2-hydroxy-3-piperidylpropoxy)-3-methoxybenzene" often focuses on their metabolism and pharmacokinetics within the human body. For instance, studies on the metabolism of caspofungin acetate, a semisynthetic pneumocandin derivative, revealed the presence of metabolites in human plasma and urine following administration, highlighting the body's ability to process and modify such compounds (Balani et al., 2000).
Role in Biological Processes
The interaction of similar compounds with biological receptors and their potential role in physiological or pathological processes is a significant area of interest. For example, the PET radioligand 11C-PBR28, used to image inflammation by targeting peripheral benzodiazepine receptors, provides insights into how specific compounds can be designed to target and visualize biological processes within the human body (Brown et al., 2007).
Exposure and Toxicology
Understanding the exposure levels and potential toxicological impacts of chemical compounds, including parabens as preservatives in foodstuffs, is crucial for assessing their safety. Studies on the occurrence and dietary exposure to parabens in the United States have shown that most food samples contain measurable concentrations of these compounds, indicating widespread exposure through diet (Liao et al., 2013).
Therapeutic Applications
The potential therapeutic applications of compounds structurally similar to "1-Acetyl-4-(2-hydroxy-3-piperidylpropoxy)-3-methoxybenzene" also warrant exploration. For example, the study of acetylcholinesterase activity in the brain of healthy controls and patients with mild cognitive impairment and early Alzheimer’s disease using specific tracers can offer insights into the therapeutic targets for neurodegenerative diseases (Rinne et al., 2003).
特性
IUPAC Name |
1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-13(19)14-6-7-16(17(10-14)21-2)22-12-15(20)11-18-8-4-3-5-9-18/h6-7,10,15,20H,3-5,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGFNLQOMCHPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2CCCCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-(2-hydroxy-3-piperidylpropoxy)-3-methoxybenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2585931.png)
![Methyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2585933.png)
![3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2585934.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2585936.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2585938.png)

![2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2585942.png)
![N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2585946.png)
![Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2585947.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2585952.png)
